4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine
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Overview
Description
4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine is a complex organic compound that features both benzothiazole and benzimidazole moieties. These heterocyclic structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aromatic aldehydes to form the benzothiazole ring . This is followed by the cyclization of the intermediate with o-phenylenediamine under acidic conditions to form the benzimidazole ring . The final step involves coupling the benzothiazole and benzimidazole intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to increase yield and reduce reaction time . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, ambient temperature.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated benzothiazole derivatives.
Scientific Research Applications
4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The binding of the compound to the enzyme’s active site disrupts its function, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole share similar structural features and biological activities.
Benzimidazole derivatives: Compounds such as 2-aminobenzimidazole are also structurally related and exhibit comparable pharmacological properties.
Uniqueness
What sets 4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine apart is its dual heterocyclic structure, which allows it to interact with a broader range of biological targets. This dual functionality enhances its potential as a versatile therapeutic agent and a valuable tool in scientific research.
Properties
CAS No. |
918879-28-4 |
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Molecular Formula |
C20H15N5S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[6-(1,3-benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine |
InChI |
InChI=1S/C20H15N5S/c21-13-7-5-11(9-14(13)22)19-23-15-8-6-12(10-17(15)24-19)20-25-16-3-1-2-4-18(16)26-20/h1-10H,21-22H2,(H,23,24) |
InChI Key |
VQAPUELNPQHEOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C3)N=C(N4)C5=CC(=C(C=C5)N)N |
Origin of Product |
United States |
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